molecular formula C28H26F2N2O2 B12636061 C28H26F2N2O2

C28H26F2N2O2

Cat. No.: B12636061
M. Wt: 460.5 g/mol
InChI Key: PYWPURGZRZDZIM-UHFFFAOYSA-N
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Description

The compound with the molecular formula C28H26F2N2O2 is a complex organic molecule This compound is characterized by its unique structure, which includes fluorine, nitrogen, and oxygen atoms in addition to a carbon backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C28H26F2N2O2 typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the core structure: This involves the creation of the carbon backbone through reactions such as Friedel-Crafts acylation or alkylation.

    Introduction of functional groups: Fluorine atoms are introduced using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor. Nitrogen atoms are incorporated through amination reactions, often using amines or azides.

    Oxidation and reduction steps: These steps are crucial for achieving the desired oxidation state of the compound. Common reagents include potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.

Industrial Production Methods

In an industrial setting, the production of This compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs. Catalysts and solvents are carefully selected to enhance reaction efficiency and product purity.

Chemical Reactions Analysis

Types of Reactions

C28H26F2N2O2: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide (CrO3).

    Reduction: Reduction reactions are carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

C28H26F2N2O2: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which C28H26F2N2O2 exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

C28H26F2N2O2: can be compared with other similar compounds to highlight its uniqueness:

    C28H26F2N2O3: This compound has an additional oxygen atom, which may alter its reactivity and biological activity.

    C28H26F2N2O4: With two additional oxygen atoms, this compound may have different solubility and stability characteristics.

Properties

Molecular Formula

C28H26F2N2O2

Molecular Weight

460.5 g/mol

IUPAC Name

2-[4-(difluoromethoxy)phenyl]-4'-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]

InChI

InChI=1S/C28H26F2N2O2/c29-27(30)33-22-12-10-21(11-13-22)24-18-25-23-8-4-5-9-26(23)34-28(32(25)31-24)16-14-20(15-17-28)19-6-2-1-3-7-19/h1-13,20,25,27H,14-18H2

InChI Key

PYWPURGZRZDZIM-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C3=CC=CC=C3)N4C(CC(=N4)C5=CC=C(C=C5)OC(F)F)C6=CC=CC=C6O2

Origin of Product

United States

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